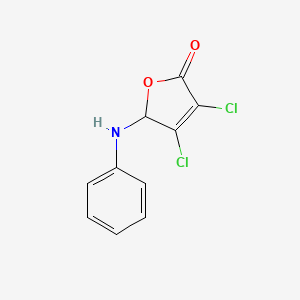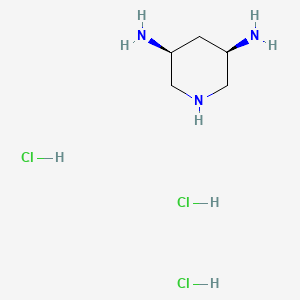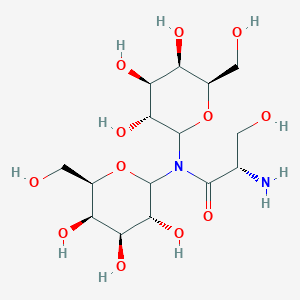
Digalactosylceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digalactosylceramide is a glycosphingolipid, a type of lipid that includes both sugar and fat components. It is known for its role as a receptor for certain bacterial toxins, such as staphylococcal enterotoxin-B, in human kidney proximal tubular cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of digalactosylceramide typically involves the glycosylation of ceramide with galactose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glycosyltransferases, which facilitate the transfer of galactose to ceramide under mild conditions . Chemical synthesis, on the other hand, may involve the use of protecting groups and catalysts to achieve the desired glycosylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis due to its specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product. Additionally, advancements in biotechnological methods have made it possible to produce this compound in a more cost-effective and environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions: Digalactosylceramide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Digalactosylceramide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid interactions and their role in cell membranes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and as a target for drug delivery systems.
Mecanismo De Acción
The mechanism of action of digalactosylceramide involves its interaction with specific molecular targets and pathways. As a receptor for bacterial toxins, it binds to these toxins and facilitates their entry into cells. This interaction can trigger various cellular responses, including immune activation and signal transduction pathways . The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Galactosylceramide: Similar in structure but contains only one galactose unit.
Glucosylceramide: Contains a glucose unit instead of galactose.
Uniqueness: Digalactosylceramide is unique due to its dual galactose units, which confer specific binding properties and biological functions. This structural feature distinguishes it from other glycosphingolipids and makes it particularly valuable in studying specific cellular interactions and developing targeted therapies .
Propiedades
Fórmula molecular |
C15H28N2O12 |
|---|---|
Peso molecular |
428.39 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-N,N-bis[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |
InChI |
InChI=1S/C15H28N2O12/c16-4(1-18)13(27)17(14-11(25)9(23)7(21)5(2-19)28-14)15-12(26)10(24)8(22)6(3-20)29-15/h4-12,14-15,18-26H,1-3,16H2/t4-,5+,6+,7-,8-,9-,10-,11+,12+,14?,15?/m0/s1 |
Clave InChI |
CXTNKELDSAMJIU-GKOPTVQOSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)[C@H](CO)N)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)O)C(=O)C(CO)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


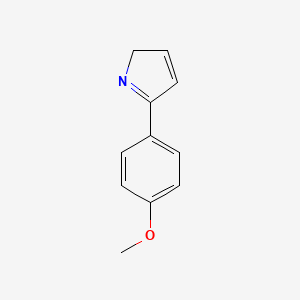
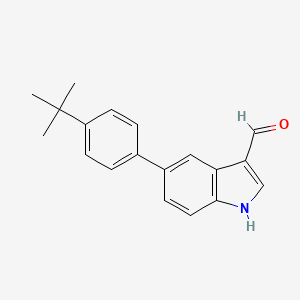
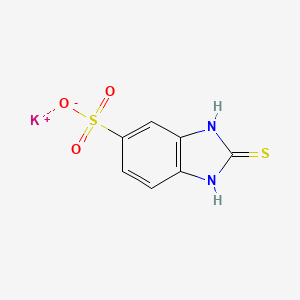

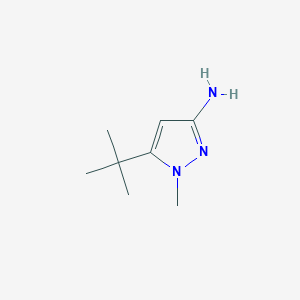

![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
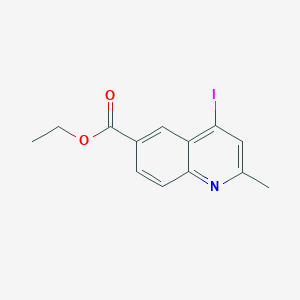
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)

![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
